molecular formula C17H14FNO2 B5070457 8-[2-(4-fluorophenoxy)ethoxy]quinoline

8-[2-(4-fluorophenoxy)ethoxy]quinoline

Cat. No. B5070457
M. Wt: 283.30 g/mol
InChI Key: MOEOLOFGZVIRBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“8-[2-(4-fluorophenoxy)ethoxy]quinoline” is a chemical compound with the molecular formula C17H14FNO2 . It has a molecular weight of 283.302 . The compound is available from suppliers for scientific research needs .


Synthesis Analysis

Quinolines can be synthesized from unknown methylanilines using the Skraup’s synthesis . This involves a sequence of reactions starting with the Michael (1,4-) addition of the aniline nitrogen to propenal, followed by electrophilic aromatic substitution, and subsequent dehydration and oxidation to give quinoline .


Molecular Structure Analysis

The molecular structure of “8-[2-(4-fluorophenoxy)ethoxy]quinoline” can be represented by the SMILES notation: Fc1ccccc1OCCOc1cccc2cccnc12 . This notation provides a way to represent the structure of the molecule in text format.


Physical And Chemical Properties Analysis

The physical and chemical properties of “8-[2-(4-fluorophenoxy)ethoxy]quinoline” are not fully detailed in the search results. The solubility of the compound in DMSO is unknown .

properties

IUPAC Name

8-[2-(4-fluorophenoxy)ethoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO2/c18-14-6-8-15(9-7-14)20-11-12-21-16-5-1-3-13-4-2-10-19-17(13)16/h1-10H,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEOLOFGZVIRBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCCOC3=CC=C(C=C3)F)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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